N1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group and a methoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propanamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE has a wide range of applications in scientific research:
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism by which N1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE exerts its effects involves interactions with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
- **4-(4-Dimethylaminophenyl)pyridine derivatives
Uniqueness
N1-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and methoxyphenyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-20(2)16-9-7-15(8-10-16)19-18(21)13-6-14-4-11-17(22-3)12-5-14/h4-5,7-12H,6,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTMMQYIWQUTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.